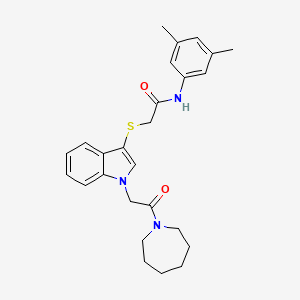
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule featuring an indole core, an azepane ring, and a thioether linkage. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C25H29N3O5S
- Molecular Weight : 483.58 g/mol
- CAS Number : 895807-62-2
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. The indole moiety may engage with specific enzymes or receptors, while the thioether and azepane groups could modulate the compound's binding affinity and selectivity.
Inhibitory Effects
Recent studies have indicated that compounds with similar structures exhibit inhibition against key biological targets:
- BACE1 Inhibition : Analogous compounds have shown promising inhibitory activities against BACE1 (beta-secretase 1), a critical enzyme in the amyloidogenic pathway associated with Alzheimer’s disease. For instance, related meroterpenoids demonstrated IC50 values of 78 nM and 59 nM against BACE1 .
Neuroprotective Properties
Compounds featuring indole structures are often investigated for their neuroprotective effects:
- GABA Receptor Modulation : Some derivatives have been reported to enhance GABA receptor activity, which is crucial for neuronal signaling and may contribute to their neuroprotective properties .
Antimicrobial Activity
The thioether linkage in this compound may also confer antimicrobial properties:
- Fumarate Hydratase Modulation : Research has identified related sulfonamide compounds as allosteric modulators of fumarate hydratase in Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key features influencing activity include:
- Indole Core : Essential for engaging with biological targets.
- Azepane Ring : Modifications to this ring can enhance potency and selectivity.
- Thioether Group : Plays a significant role in determining the compound's interaction with enzymes and receptors.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Asperterpene A | BACE1 | 78 | |
| Asperterpene B | BACE1 | 59 | |
| AZM-4791 | Fumarate Hydratase | N/A |
Case Studies
Several case studies highlight the potential of compounds similar to this compound in therapeutic applications:
- Alzheimer's Disease Models : In vivo studies involving mouse models of Alzheimer's disease have demonstrated that compounds targeting BACE1 can reduce amyloid plaque formation, leading to improved cognitive function .
- Tuberculosis Treatment : Allosteric modulators like AZM-4791 have shown effectiveness in inhibiting Mycobacterium tuberculosis, suggesting that structural modifications can lead to significant therapeutic advancements.
特性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-13-20(2)15-21(14-19)27-25(30)18-32-24-16-29(23-10-6-5-9-22(23)24)17-26(31)28-11-7-3-4-8-12-28/h5-6,9-10,13-16H,3-4,7-8,11-12,17-18H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAXDGQOFKFXBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














